methyl 4-[(E)-(quinolin-6-ylimino)methyl]benzoate
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Overview
Description
METHYL 4-[(E)-[(QUINOLIN-6-YL)IMINO]METHYL]BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(E)-[(QUINOLIN-6-YL)IMINO]METHYL]BENZOATE typically involves the condensation of quinoline derivatives with benzaldehyde derivatives under specific reaction conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid (PTSA) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(E)-[(QUINOLIN-6-YL)IMINO]METHYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
METHYL 4-[(E)-[(QUINOLIN-6-YL)IMINO]METHYL]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[(E)-[(QUINOLIN-6-YL)IMINO]METHYL]BENZOATE involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinazoline: Another heterocyclic compound with diverse pharmacological properties.
Isoquinoline: Known for its use in the synthesis of alkaloids and other bioactive molecules.
Uniqueness
METHYL 4-[(E)-[(QUINOLIN-6-YL)IMINO]METHYL]BENZOATE stands out due to its unique combination of a quinoline moiety and a benzoate ester, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14N2O2 |
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Molecular Weight |
290.3 g/mol |
IUPAC Name |
methyl 4-(quinolin-6-yliminomethyl)benzoate |
InChI |
InChI=1S/C18H14N2O2/c1-22-18(21)14-6-4-13(5-7-14)12-20-16-8-9-17-15(11-16)3-2-10-19-17/h2-12H,1H3 |
InChI Key |
PHFSZHLIYFMOEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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